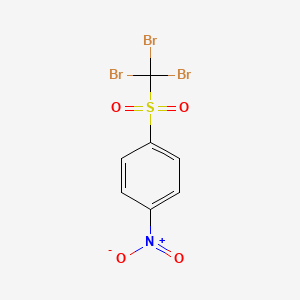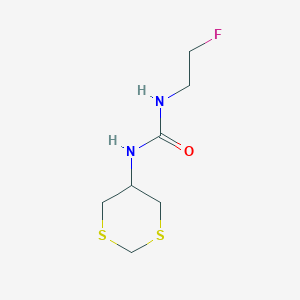
Cyclobutane, dichlorohexafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutane, dichlorohexafluoro- (C4Cl2F6) is a halogenated cyclobutane derivative characterized by the presence of chlorine and fluorine atoms. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclobutane, dichlorohexafluoro- typically involves the halogenation of cyclobutane derivatives. One common method is the reaction of cyclobutane with chlorine and fluorine gases under controlled conditions. This process requires specific catalysts and reaction conditions to ensure the selective substitution of hydrogen atoms with chlorine and fluorine .
Industrial Production Methods: Industrial production of cyclobutane, dichlorohexafluoro- often involves large-scale halogenation reactions. These reactions are carried out in specialized reactors designed to handle the highly reactive and corrosive nature of chlorine and fluorine gases. The process is optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Cyclobutane, dichlorohexafluoro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form higher oxidation state compounds or reduction to form lower oxidation state derivatives.
Photochemical Reactions: The compound is also known to participate in photochemical reactions, where light energy induces chemical changes
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclobutane derivatives, while oxidation and reduction can produce different oxidation state compounds .
Scientific Research Applications
Cyclobutane, dichlorohexafluoro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties .
Mechanism of Action
The mechanism of action of cyclobutane, dichlorohexafluoro- involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in various chemical transformations, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
- Cyclobutane, 1,2-dichlorohexafluoro-
- 1,2-Dichloroperfluorocyclobutane
- 1,4-Dichloro-1,2,2,3,3,4-hexafluorocyclobutane
- 2,3-Dichloro-1,1,2,3,4,4-hexafluorocyclobutane
Comparison: Cyclobutane, dichlorohexafluoro- is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical propertiesIts high degree of halogenation makes it particularly useful in reactions requiring strong electron-withdrawing groups .
Properties
CAS No. |
27154-45-6 |
|---|---|
Molecular Formula |
C4Cl2F6 |
Molecular Weight |
232.94 g/mol |
IUPAC Name |
1,1-dichloro-2,2,3,3,4,4-hexafluorocyclobutane |
InChI |
InChI=1S/C4Cl2F6/c5-1(6)2(7,8)4(11,12)3(1,9)10 |
InChI Key |
IKERVPAIKADBFA-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(C1(F)F)(Cl)Cl)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


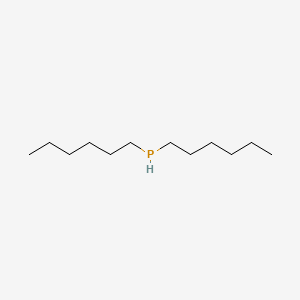
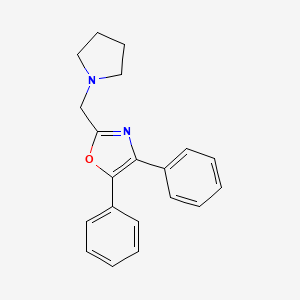
![Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate](/img/structure/B14695010.png)
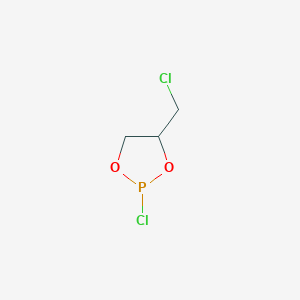
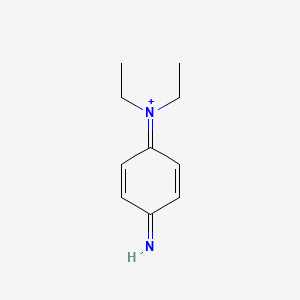
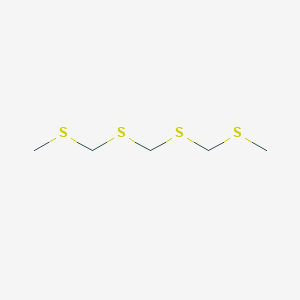
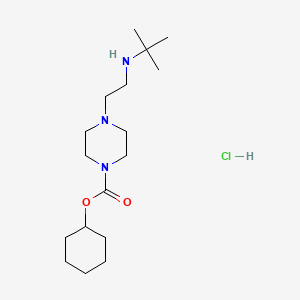
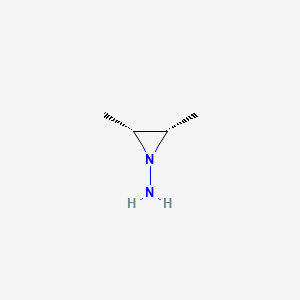
![1,4-Dioxaspiro[4.4]nonane-6-propanoicacid](/img/structure/B14695038.png)

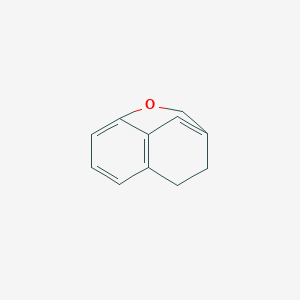
![3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione](/img/structure/B14695071.png)
